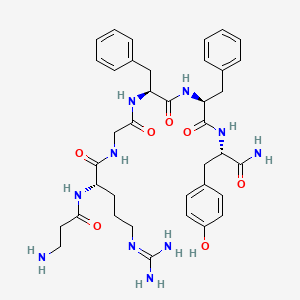
beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DP 432 is a hexapeptide fragment from insulin.
Applications De Recherche Scientifique
Insulin-Like Activities
Research has demonstrated that beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 exhibits insulin-like properties. In a study involving mice, the peptide was found to stimulate glucose incorporation into diaphragm glycogen and total lipid in adipose tissue when injected. Notably, it did not reduce plasma glucose or free fatty acid levels by itself but prevented the rise of plasma free fatty acids when administered alongside epinephrine. This indicates that the peptide may enhance insulin's effects on glucose metabolism while modulating lipolysis .
Table 1: Summary of Insulin-Like Effects
| Activity | Observation |
|---|---|
| Glucose incorporation | Stimulated in diaphragm glycogen |
| Lipid accumulation | Increased in adipose tissue |
| Plasma glucose levels | No significant reduction |
| Plasma free fatty acids | Prevented rise with epinephrine |
Modulation of Lipolysis
In vitro studies have shown that this compound can inhibit lipolysis stimulated by epinephrine or isoproterenol in mouse adipose tissue. When combined with insulin, it further exaggerated insulin's effects on glucose oxidation and lipolysis. This suggests that the peptide could be beneficial in managing conditions related to insulin resistance and obesity .
Potential Therapeutic Applications
The unique properties of this compound make it a candidate for therapeutic applications in metabolic disorders:
- Diabetes Management : Due to its insulin-potentiating action, this peptide could be explored as an adjunct therapy for diabetes, enhancing the efficacy of existing treatments.
- Obesity Treatment : By modulating lipid metabolism and reducing free fatty acid levels, it may help in weight management strategies.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in Endocrinology highlighted its ability to stimulate glucose metabolism and inhibit lipolysis under various conditions, reinforcing its role as an insulin-mimetic agent .
- Another investigation focused on its structural modifications to enhance stability and potency, leading to the development of more effective analogs for therapeutic use .
Propriétés
Numéro CAS |
57851-61-3 |
|---|---|
Formule moléculaire |
C38H50N10O7 |
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43)/t28-,29-,30-,31-/m0/s1 |
Clé InChI |
KNZDISZOYWRMMC-ORYMTKCHSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CCN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XRGFFY |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DP 432; DP-432; DP432; beta-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH2; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















